Erythrosin-5-isothiocyanate
Overview
Description
Erythrosin-5-isothiocyanate is a derivative of erythrosin, a xanthene dye known for its vibrant red color. This compound is particularly notable for its application in biochemical research, where it is used to label specific proteins and enzymes. This compound is characterized by its ability to form covalent bonds with amino acid residues, making it a valuable tool in the study of protein structure and function .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of erythrosin-5-isothiocyanate typically involves the reaction of erythrosin B with thiophosgene. The process begins with the preparation of erythrosin B, which is then reacted with thiophosgene under controlled conditions to introduce the isothiocyanate group. The reaction is usually carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization or chromatography .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and consistency of the final product. Large-scale synthesis may also involve the use of automated reactors and advanced purification techniques to optimize yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: Erythrosin-5-isothiocyanate undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and thiols, leading to the formation of thiourea and other derivatives.
Addition Reactions: The isothiocyanate group can participate in addition reactions with compounds containing active hydrogen atoms.
Common Reagents and Conditions:
Nucleophiles: Amines, thiols, and alcohols are commonly used reagents.
Solvents: Organic solvents like dichloromethane and acetonitrile are frequently employed.
Conditions: Reactions are typically carried out at room temperature or slightly elevated temperatures to facilitate the reaction.
Major Products: The major products formed from these reactions include thiourea derivatives and other substituted compounds, which are valuable in various biochemical applications .
Scientific Research Applications
Erythrosin-5-isothiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a labeling reagent to study the structure and function of proteins and enzymes.
Biology: The compound is employed in fluorescence microscopy and flow cytometry to visualize and quantify biological molecules.
Medicine: this compound is used in diagnostic assays to detect specific proteins and biomarkers.
Industry: It finds applications in the development of biosensors and other analytical devices
Mechanism of Action
The mechanism of action of erythrosin-5-isothiocyanate involves the formation of covalent bonds with amino acid residues in proteins. The isothiocyanate group reacts with nucleophilic side chains, such as those of cysteine and lysine, leading to the formation of stable thiourea linkages. This covalent modification can alter the activity and function of the target protein, making it a powerful tool for studying protein interactions and functions .
Comparison with Similar Compounds
Erythrosin-5-isothiocyanate can be compared with other isothiocyanate-containing compounds such as:
Fluorescein isothiocyanate: Known for its use in fluorescence labeling and microscopy.
Phenyl isothiocyanate: Commonly used in peptide sequencing (Edman degradation).
Sulforaphane: A naturally occurring isothiocyanate with anticancer properties
Uniqueness: this compound is unique due to its specific application in labeling and studying the low-affinity ATP binding site of Na+/K±ATPase, which is not commonly targeted by other isothiocyanates .
Properties
IUPAC Name |
3',6'-dihydroxy-2',4',5',7'-tetraiodo-6-isothiocyanatospiro[2-benzofuran-3,9'-xanthene]-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H7I4NO5S/c22-12-4-10-18(14(24)16(12)27)30-19-11(5-13(23)17(28)15(19)25)21(10)9-2-1-7(26-6-32)3-8(9)20(29)31-21/h1-5,27-28H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RUJDFARUCNPRBA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1N=C=S)C(=O)OC23C4=CC(=C(C(=C4OC5=C(C(=C(C=C35)I)O)I)I)O)I | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H7I4NO5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10376349 | |
Record name | Erythrosin-5-isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
893.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
90284-47-2 | |
Record name | Erythrosin-5-isothiocyanate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10376349 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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